molecular formula C15H14N6O3S2 B2703711 N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-25-3

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2703711
CAS No.: 1021136-25-3
M. Wt: 390.44
InChI Key: QQANBALWRWDOIF-UHFFFAOYSA-N
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Description

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial research . Its molecular structure incorporates three key heterocyclic systems: a furan-2-carboxamide group, a pyridazine core, and a 5-ethyl-1,3,4-thiadiazol-2-amine moiety. These structures are frequently investigated for their biological activity . The 1,3,4-thiadiazole ring, in particular, is a privileged scaffold in drug discovery, known to serve as a pharmacophore in various therapeutic agents . The integration of a thioether-linked acetamide bridge is a common structural motif designed to influence the molecule's conformation and binding affinity. This compound is provided as a high-purity material to support early-stage research and development, including target identification, mechanism of action studies, and structure-activity relationship (SAR) profiling, particularly in the search for new antibacterial agents to combat drug-resistant bacteria . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c1-2-12-19-21-15(26-12)17-11(22)8-25-13-6-5-10(18-20-13)16-14(23)9-4-3-7-24-9/h3-7H,2,8H2,1H3,(H,16,18,23)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQANBALWRWDOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H14N6O2S3 and features several functional groups including thiadiazole, pyridazine, and furan moieties. The presence of these groups is significant as they are often associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thiadiazole derivatives followed by the introduction of the furan and pyridazine rings. The methods employed can vary, but recent studies emphasize microwave-assisted synthesis to enhance yields and reduce reaction times .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays showed that specific derivatives displayed promising activity against human epithelial cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The mechanism of action is believed to involve the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
11aMCF-712.5
11bHCT-11615.0
12PC-310.0

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. Studies indicate that modifications to the thiadiazole structure can enhance antimicrobial potency, with minimum inhibitory concentrations (MICs) being significantly lower than those of conventional antibiotics .

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
AStaphylococcus aureus32.6
BEscherichia coli47.5
CCandida albicans25.0

Case Study 1: Antiproliferative Effects

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives and evaluated their antiproliferative effects using an MTT assay. The results indicated that certain compounds were more effective than doxorubicin, a standard chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiadiazole derivatives against various pathogens. The results highlighted that specific modifications to the thiadiazole structure led to enhanced activity against resistant strains of bacteria, suggesting potential for development into new therapeutic agents .

The biological activities observed can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many thiadiazole derivatives inhibit key enzymes involved in cell proliferation and survival pathways.
  • Disruption of Membrane Integrity : Some compounds exhibit properties that disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Interference with DNA Synthesis : Certain derivatives may interfere with nucleic acid synthesis, thus inhibiting cell division.

Comparison with Similar Compounds

Key Observations :

  • Substituents like the ethylthiadiazole group are shared with compound 4y, which exhibits potent anticancer activity (IC₅₀ = 0.034–0.084 mmol L⁻¹) .
  • Synthetic yields for thiadiazole derivatives (e.g., 74–88% in ) suggest feasible scalability for the target compound if similar routes are employed .

Pharmacological Activity

Key Observations :

  • Compound 4y’s dual thiadiazole-thioether architecture correlates with strong cytotoxicity, likely due to thioether-mediated membrane permeability and thiadiazole-DNA interaction .
  • The absence of a furan group in 4y versus its presence in the target compound may influence solubility and target selectivity .
  • highlights that ethyl-substituted thiadiazoles (e.g., 5-ethyl-1,3,4-thiadiazol-2-yl) enhance specificity for cancer cells over non-cancer lines .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound ID Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Reference
Target Compound ~435.5 2.1 (est.) 3 -
4y () 409.5 3.5 2
2d () 397.1 2.8 3
923226-70-4 () 371.4 2.3 2

Key Observations :

  • The target compound’s furan-carboxamide group may reduce LogP compared to 4y, improving aqueous solubility .
  • Higher hydrogen bond donors (3 vs. 2 in 4y) could enhance target engagement but reduce bioavailability.

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